molecular formula C13H17Cl2NO2 B303020 N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide

Cat. No. B303020
M. Wt: 290.18 g/mol
InChI Key: VYACDKNJIPFDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide, also known as BDE-47, is a synthetic chemical compound that belongs to the group of polybrominated diphenyl ethers (PBDEs). PBDEs are a class of flame retardants that have been widely used in various industrial and consumer products, including electronics, textiles, and furniture. PBDEs have been detected in the environment and in human tissues, and their potential health effects have raised concerns among scientists and policymakers.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide is not fully understood, but it is believed to involve the disruption of various cellular and molecular pathways. N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has been shown to interact with various receptors, such as the aryl hydrocarbon receptor (AhR), the estrogen receptor (ER), and the thyroid hormone receptor (TR), and to modulate their signaling pathways. N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has also been shown to induce oxidative stress, inflammation, and apoptosis in cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has been shown to have various biochemical and physiological effects on different organisms. In humans, N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has been associated with adverse health outcomes, such as decreased thyroid hormone levels, impaired cognitive function, and increased risk of certain cancers. In animals, N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has been shown to cause developmental and reproductive toxicity, neurotoxicity, and endocrine disruption.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has several advantages for use in laboratory experiments. It is a well-characterized compound that is commercially available and relatively inexpensive. N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has also been shown to have reproducible toxic effects across different studies and organisms. However, N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide also has some limitations for use in laboratory experiments. It is a synthetic compound that may not fully represent the complexity of PBDE mixtures found in the environment. N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide also has a relatively low solubility in water, which may limit its bioavailability in aquatic organisms.

Future Directions

There are several future directions for research on N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide and PBDEs. One direction is to investigate the mechanisms of action of PBDEs and their interactions with various receptors and signaling pathways. Another direction is to study the environmental fate and transport of PBDEs and their bioaccumulation in organisms. Additionally, there is a need for further research on the health effects of PBDEs in humans and animals, particularly in vulnerable populations such as children and pregnant women. Finally, there is a need for the development of safer and more sustainable flame retardants to replace PBDEs in consumer products.

Synthesis Methods

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide can be synthesized by the reaction of 3,5-dichloro-4-ethoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has been widely used as a model compound to study the toxicity and environmental fate of PBDEs. It has been shown to have various toxic effects on different organisms, including developmental and reproductive toxicity, neurotoxicity, and endocrine disruption. N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide has also been detected in various environmental matrices, such as air, water, soil, and sediment, and has been found to bioaccumulate in organisms.

properties

Product Name

N-(tert-butyl)-3,5-dichloro-4-ethoxybenzamide

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

N-tert-butyl-3,5-dichloro-4-ethoxybenzamide

InChI

InChI=1S/C13H17Cl2NO2/c1-5-18-11-9(14)6-8(7-10(11)15)12(17)16-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)

InChI Key

VYACDKNJIPFDTH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC(C)(C)C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC(C)(C)C)Cl

Origin of Product

United States

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